molecular formula C7H14ClF2N B2899851 (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride CAS No. 2470280-18-1

(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2899851
CAS No.: 2470280-18-1
M. Wt: 185.64
InChI Key: ZTNYUVKBKHNLKP-FYZOBXCZSA-N
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Description

(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride: is a chemical compound that features a cyclopentyl group attached to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

    Introduction of Difluoroethanamine: The difluoroethanamine moiety can be synthesized through halogenation reactions, where fluorine atoms are introduced to an ethanamine backbone.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions may target the cyclopentyl group or the difluoroethanamine moiety.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced forms of the cyclopentyl or difluoroethanamine moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It may be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry:

    Chemical Manufacturing: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

  • (1R)-1-Cyclopentyl-2,2-difluoroethanol
  • (1R)-1-Cyclopentyl-2,2-difluoroethane

Comparison:

  • Structural Differences: While similar compounds may share the cyclopentyl and difluoroethane backbone, they differ in functional groups, such as the presence of an amine, alcohol, or other substituents.
  • Unique Properties: (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(1R)-1-cyclopentyl-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)6(10)5-3-1-2-4-5;/h5-7H,1-4,10H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNYUVKBKHNLKP-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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